molecular formula C5H12O5 B12396110 Xylitol-5-13C

Xylitol-5-13C

Cat. No.: B12396110
M. Wt: 153.14 g/mol
InChI Key: HEBKCHPVOIAQTA-MCQUNOCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xylitol-5-13C is a stable isotope-labeled compound of xylitol, a five-carbon sugar alcohol. The compound is labeled with carbon-13 at the fifth carbon position, making it useful in various scientific research applications. Xylitol itself is naturally found in many fruits and vegetables and is widely used as a sugar substitute due to its lower caloric value and non-cariogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xylitol-5-13C involves the incorporation of carbon-13 into the xylitol molecule. This can be achieved through chemical synthesis using labeled precursors. One common method is the reduction of D-xylose-5-13C using a suitable reducing agent such as sodium borohydride in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the biotechnological conversion of labeled xylose to xylitol using microbial fermentation. This method is preferred due to its cost-effectiveness and environmental benefits. The process involves the use of genetically modified microorganisms that can efficiently convert labeled xylose to xylitol under controlled fermentation conditions .

Chemical Reactions Analysis

Types of Reactions

Xylitol-5-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Xylitol-5-13C has a wide range of applications in scientific research:

Mechanism of Action

Xylitol-5-13C exerts its effects primarily through its incorporation into metabolic pathways. The labeled carbon allows researchers to trace the metabolic fate of xylitol in biological systems. Xylitol is taken up by cells and metabolized through the pentose phosphate pathway, where it is converted to xylulose-5-phosphate. This process generates NADPH, which is essential for various biosynthetic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Xylitol-5-13C

This compound is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it invaluable in research applications where understanding the detailed metabolic fate of compounds is crucial .

Properties

Molecular Formula

C5H12O5

Molecular Weight

153.14 g/mol

IUPAC Name

(2S,3S,4R)-(113C)pentane-1,2,3,4,5-pentol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5+/i1+1/m0/s1

InChI Key

HEBKCHPVOIAQTA-MCQUNOCDSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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